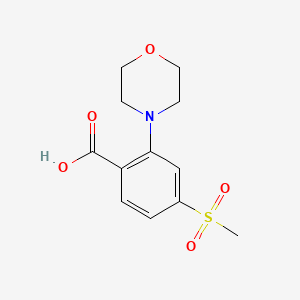

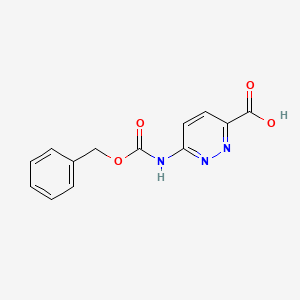

6-(Cbz-amino)-3-pyridazinecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-(Cbz-amino)-3-pyridazinecarboxylic acid” is a compound that involves a Cbz-protected amino group. Cbz, or carboxybenzyl, is a protecting group used in organic chemistry, specifically in peptide synthesis . It is used to protect the amine functional group during the synthesis process . The Cbz group can be added to the molecule by reaction with benzyl chloroformate .

Synthesis Analysis

The synthesis of Cbz-protected amines involves the reaction of the amino group with benzyl chloroformate . A variety of N-Cbz-protected aliphatic amines and aryl amines can be efficiently converted to amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .Molecular Structure Analysis

The molecular structure of “6-(Cbz-amino)-3-pyridazinecarboxylic acid” involves a pyridazine ring, a carboxylic acid group, and a Cbz-protected amino group . The Cbz group provides stability to the molecule and protects the amino group during reactions .Chemical Reactions Analysis

Cbz-protected amines can undergo a variety of reactions. They can be deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C . This nucleophilic deprotection protocol is superior to the standard hydrogenolysis or Lewis acid-mediated deprotection conditions for substrates bearing sensitive functionalities .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(Cbz-amino)-3-pyridazinecarboxylic acid” would depend on its specific structure. As a Cbz-protected amino acid, it would be expected to have properties typical of such compounds, including stability under certain conditions and reactivity with certain reagents .科学的研究の応用

Amino Group Protection

The “Cbz” in “6-(Cbz-amino)-3-pyridazinecarboxylic acid” refers to the benzyloxycarbonyl (Cbz) group, which is commonly used as a protecting group for amino acids . The Cbz group can be easily introduced and removed, making it useful in the synthesis of complex molecules where the amino group needs to be protected during certain reactions .

Peptide Synthesis

The Cbz group is particularly useful in peptide synthesis. It can protect amino acids from racemization, which is crucial in the production of peptides and proteins . The Cbz-protected amino acids are stable and can be selectively desorbed by a variety of mild methods .

Organic Synthesis

In organic synthesis, the Cbz group can be used to protect primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles . This allows for more complex reactions to take place without affecting the amino group .

Synthesis of Amides

The compound can be used in the synthesis of amides. A variety of N-Cbz-protected aliphatic amines and aryl amines can be efficiently converted to amides . This method is highly effective and offers a promising approach for facile amidation .

Drug Development

Amide structures are frequently found in many natural products and biologically active compounds . Therefore, “6-(Cbz-amino)-3-pyridazinecarboxylic acid” could potentially be used in the development of new drugs, including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors .

Research and Development

Given its unique properties and the ability to participate in a variety of reactions, “6-(Cbz-amino)-3-pyridazinecarboxylic acid” can be used in research and development to explore new synthetic methods and reaction mechanisms .

作用機序

Target of Action

The compound contains aCbz-protected amino group , which is commonly used in organic synthesis . The Cbz (or benzyloxycarbonyl) group is a type of protecting group used to shield reactive amino groups during chemical reactions .

Mode of Action

The mode of action of 6-(Cbz-amino)-3-pyridazinecarboxylic acid involves the interaction of the compound with its targets via the Cbz-protected amino group. This group is stable under various reaction conditions and can be selectively removed by a variety of mild methods . This allows the amino group to participate in subsequent reactions without being altered, thereby enabling the compound to interact with its targets effectively .

Biochemical Pathways

It’s known that cbz-protected amines are often used in the synthesis of amides . Amides are crucial in nature as they provide the main amino acid linkage in peptides and proteins . They are also frequently found in many natural products and biologically active compounds .

Pharmacokinetics

The presence of the cbz-protected amino group may influence these properties, as the protection and deprotection of amino groups can impact the compound’s bioavailability .

Result of Action

The compound’s ability to participate in the synthesis of amides suggests it could play a role in the formation of peptide bonds, which are essential for protein structure and function .

Action Environment

The action of 6-(Cbz-amino)-3-pyridazinecarboxylic acid can be influenced by various environmental factors. For instance, the stability of the Cbz-protected amino group can be affected by the pH and temperature of the reaction environment . Furthermore, the compound’s efficacy and stability can be influenced by the presence of other functional groups and reaction conditions .

将来の方向性

The future directions for “6-(Cbz-amino)-3-pyridazinecarboxylic acid” could involve its use in the synthesis of more complex molecules, particularly in the field of peptide synthesis . The development of more efficient and selective methods for the protection and deprotection of amino groups is an active area of research .

特性

IUPAC Name |

6-(phenylmethoxycarbonylamino)pyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c17-12(18)10-6-7-11(16-15-10)14-13(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)(H,14,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFWTVOPDZLMAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NN=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Cbz-amino)-3-pyridazinecarboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598157.png)

![2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B598162.png)

![6'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598163.png)

![6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol](/img/structure/B598170.png)